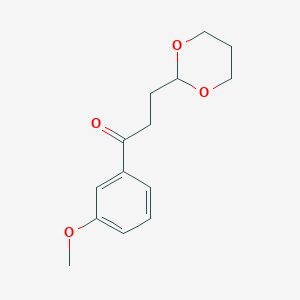

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urate is the ionized form of uric acid, a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of urate in the blood can lead to medical conditions such as gout and kidney stones .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Urat kann durch verschiedene Verfahren synthetisiert werden, darunter Neutralisation, alkalische Titration und Säuretitration. Diese Verfahren beinhalten die Kristallisation von Harnsäure zu Mononatriumurat-Kristallen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Urat häufig durch die enzymatische Oxidation von Harnsäure unter Verwendung von Uratoxidase hergestellt. Dieses Enzym katalysiert die Umwandlung von Harnsäure in Allantoin, das besser löslich ist und leichter ausgeschieden wird .

Arten von Reaktionen:

Reduktion: Urat kann reduziert werden, um verschiedene Zwischenprodukte zu bilden, obwohl dies weniger häufig ist.

Substitution: Urat kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Säuren oder Basen.

Häufige Reagenzien und Bedingungen:

Oxidation: Molekularer Sauerstoff und Uratoxidase werden häufig verwendet.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallhydride.

Substitution: Starke Säuren wie Salzsäure oder Basen wie Natriumhydroxid.

Hauptprodukte:

Oxidation: Allantoin und Wasserstoffperoxid.

Reduktion: Verschiedene reduzierte Zwischenprodukte.

Substitution: Substituierte Uratderivate.

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Pharmaceutical Development

One of the primary applications of 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various therapeutic agents. Its properties allow for modifications that can enhance bioactivity and selectivity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the methoxy group have been shown to influence the cytotoxic activity against specific cancer cell lines .

Material Science

In material science, this compound is utilized in the development of polymers and coatings. Its dioxane component contributes to improved flexibility and durability of materials.

Application Example: Coating Formulations

Studies indicate that incorporating this compound into coating formulations enhances adhesion and resistance to environmental factors .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material for various analytical techniques, including chromatography and mass spectrometry.

Method Development: Chromatographic Techniques

The use of this compound as a standard has facilitated the development of reliable chromatographic methods for the quantification of similar compounds in complex mixtures .

Table 1: Applications Overview

| Application Field | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of anticancer agents | Enhanced bioactivity and selectivity |

| Material Science | Polymer and coating development | Improved flexibility and durability |

| Analytical Chemistry | Standard reference material | Reliable quantification methods |

Wirkmechanismus

Urate exerts its effects primarily through its role as an antioxidant. It scavenges reactive oxygen species, protecting cells from oxidative damage. In the body, urate is transported by various proteins, including urate transporter 1 and glucose transporter 9, which regulate its levels in the blood and tissues .

Vergleich Mit ähnlichen Verbindungen

Uric Acid: The non-ionized form of urate, involved in the same metabolic pathways.

Allantoin: A product of urate oxidation, more soluble and easily excreted.

Urea: Another nitrogenous waste product, but derived from protein metabolism rather than purine metabolism.

Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .

Biologische Aktivität

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings from diverse sources.

Chemical Structure and Properties

The compound features a methoxy group and a dioxane ring, which may contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiviral Activity : The compound has been noted for its inhibitory effects on viral replication, particularly against SARS-CoV-2, as evidenced by studies showing reduced viral load in treated cells .

- Cytotoxicity : In vitro studies have demonstrated that this compound induces cytotoxic effects in various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation .

- Enzymatic Inhibition : It has been observed to lower secondary proteolytic contaminant activities while maintaining typical collagenase activity, suggesting its potential as a therapeutic agent in conditions involving extracellular matrix remodeling .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Viral Proteins : The compound may interfere with the function of viral proteins necessary for replication and assembly, thereby reducing the overall viral load in infected cells.

- Cell Cycle Arrest : Similar to other compounds with cytotoxic properties, it may induce cell cycle arrest at G1 and G2/M phases, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound's interaction with specific cellular pathways could lead to altered gene expression profiles that favor apoptosis over survival in malignant cells.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGQOWFJIIGQMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560178 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121789-35-3 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.